molecular formula C4H5NO3 B117608 (S)-4-Methyloxazolidine-2,5-dione CAS No. 2224-52-4

(S)-4-Methyloxazolidine-2,5-dione

Cat. No.: B117608
CAS No.: 2224-52-4
M. Wt: 115.09 g/mol
InChI Key: DTETYCNJKAUROO-REOHCLBHSA-N
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Description

(S)-4-Methyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group attached to the fourth carbon

Scientific Research Applications

(S)-4-Methyloxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-serine with phosgene, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key aspect of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-4-Methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to a range of physiological effects. The exact pathways and targets are still under investigation, but its ability to modulate biochemical processes makes it a compound of interest in drug development.

Comparison with Similar Compounds

(S)-4-Methyloxazolidine-2,5-dione can be compared with other oxazolidinediones, such as:

    Ethosuximide: Used as an anticonvulsant, it has a similar ring structure but different substituents.

    Trimethadione: Another anticonvulsant with a similar core structure but different pharmacological properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and biological activity.

By understanding the detailed properties and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

(4S)-4-methyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTETYCNJKAUROO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176781
Record name (S)-4-Methyloxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-52-4
Record name (S)-4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-Methyloxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-methyloxazolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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